ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, malononitrile, and thiols. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-4-(2-chlorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(2-bromophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(3-methylquinoxalin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3S/c1-3-32-25(31)22-20(13-34-24-14(2)29-18-10-6-7-11-19(18)30-24)33-23(28)16(12-27)21(22)15-8-4-5-9-17(15)26/h4-11,21H,3,13,28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJYUIPCQRQZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=NC4=CC=CC=C4N=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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